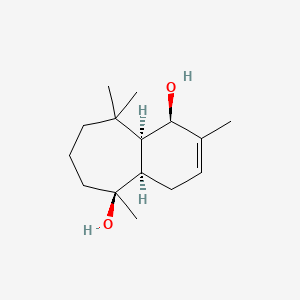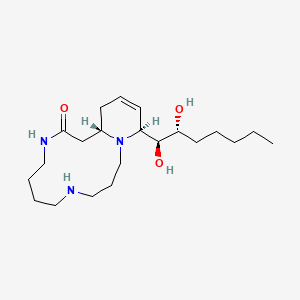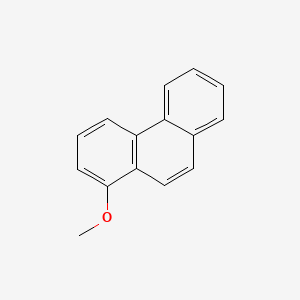
1-Methoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyphenanthrene belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
This compound is a member of phenanthrenes. It has a role as a mouse metabolite.
Scientific Research Applications
Methoxy and Methyl Group Rotation
A study by Beckmann et al. (2015) investigated the rotation of methoxy groups and their constituent methyl groups in 1-methoxyphenanthrene. The research combined solid-state 1H NMR spin-lattice relaxation experiments, X-ray diffractometry, and electronic structure calculations to develop models for these rotations.
Antimicrobial Activities
Zhao et al. (2018) isolated new phenanthrenes, including derivatives of this compound, from Juncus effusus. They found that these compounds showed significant antimicrobial activities against both agricultural pathogenic fungi and human pathogenic bacteria.
Cytotoxicity towards Cancer Cells
A study by Nam et al. (2019) identified new phenanthrenes, including this compound derivatives, from Dendrobii Herba. These compounds exhibited cytotoxicity towards human hypopharynx squamous carcinoma cells.
Structural Elucidation of New Compounds
Liu et al. (2016) isolated new phenanthrene glucosides, including this compound derivatives, from Cremastra appendiculata. Their structures were elucidated using spectral data.
Synthesis and Stereochemistry
Hattori et al. (2003) synthesized a naturally occurring 1,1'-biphenanthrene, involving this compound, and determined its absolute stereochemistry.
Antialgal Activity
Research by DellaGreca et al. (2000) synthesized phenanthrenes and dihydrophenanthrenes, mimicking natural compounds with antialgal activity, including derivatives of this compound.
Reactivity with Bromine
Linde & Havinga (2010) studied the reaction of phenanthrene with bromine in methanol, leading to various products including this compound derivatives.
properties
CAS RN |
61128-87-8 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-methoxyphenanthrene |
InChI |
InChI=1S/C15H12O/c1-16-15-8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)15/h2-10H,1H3 |
InChI Key |
ONMKCYMMGBIVPT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=CC=CC=C32 |
Other CAS RN |
61128-87-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



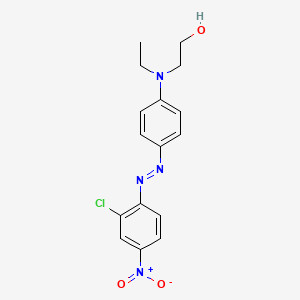
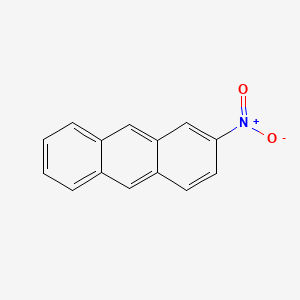

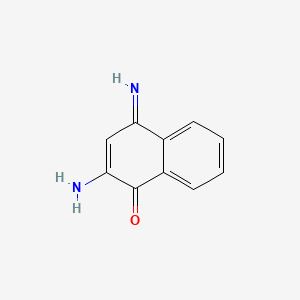
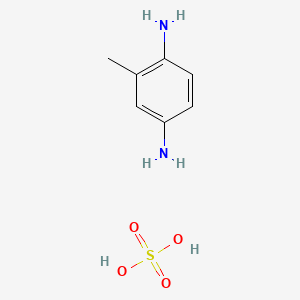
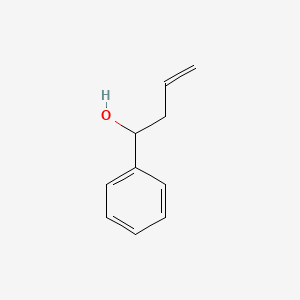
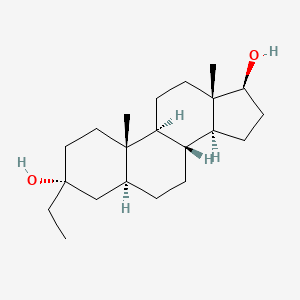
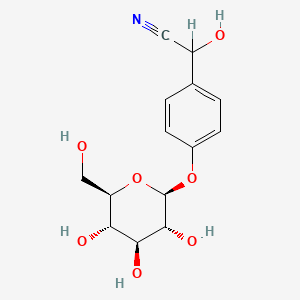
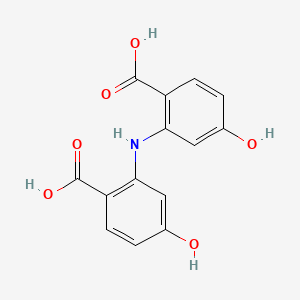
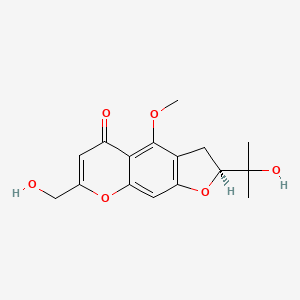
![[(3aS,5S,5aR,7S,8aS,9aR)-8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl] acetate](/img/structure/B1198917.png)
